Imidazo[1,5-a][1,3,5]triazin-4-amine

Anticancer Breast Cancer Cytotoxicity

Imidazo[1,5-a][1,3,5]triazin-4-amine (CAS 145837-65-6) is a fused nitrogen-containing heterocyclic compound characterized by a molecular formula of C₅H₅N₅ and a molecular weight of 135.13 g/mol. This compound serves as a fundamental scaffold in medicinal chemistry due to its structural similarity to purine bases, positioning it as a valuable purine isostere for kinase inhibitor and nucleoside analog development.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 145837-65-6
Cat. No. B129074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a][1,3,5]triazin-4-amine
CAS145837-65-6
SynonymsImidazo[1,5-a]-1,3,5-triazin-4-amine (9CI)
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C2N=CN=C(N2C=N1)N
InChIInChI=1S/C5H5N5/c6-5-9-2-8-4-1-7-3-10(4)5/h1-3H,(H2,6,8,9)
InChIKeyWCFSULCGTIFUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,5-a][1,3,5]triazin-4-amine (CAS 145837-65-6): Core Properties and Purine Isostere Foundation for Scientific Procurement


Imidazo[1,5-a][1,3,5]triazin-4-amine (CAS 145837-65-6) is a fused nitrogen-containing heterocyclic compound characterized by a molecular formula of C₅H₅N₅ and a molecular weight of 135.13 g/mol . This compound serves as a fundamental scaffold in medicinal chemistry due to its structural similarity to purine bases, positioning it as a valuable purine isostere for kinase inhibitor and nucleoside analog development [1]. The imidazo[1,5-a][1,3,5]triazine core represents one of the three isomeric imidazotriazine ring systems, each exhibiting distinct electronic and steric properties that influence target binding and pharmacokinetic profiles [2].

Purine isostere scaffold for kinase inhibitor and nucleoside analog design
[1,5-a] imidazotriazine regiochemistry enables specific functionalization pathways

Why Generic Substitution of Imidazo[1,5-a][1,3,5]triazin-4-amine (145837-65-6) Is Scientifically Unsound


Direct substitution of imidazo[1,5-a][1,3,5]triazin-4-amine with isomeric imidazotriazines or other purine isosteres is not scientifically valid due to profound differences in regiochemistry that dictate target selectivity, metabolic stability, and synthetic accessibility. The three imidazotriazine isomers ([1,2-a], [1,5-a], and [1,2-b] fused systems) exhibit distinct electronic distributions and hydrogen-bonding patterns, leading to divergent biological activities even among structurally similar compounds [1]. For instance, imidazo[1,5-a][1,3,5]triazine derivatives have demonstrated specific activity against influenza A and respiratory syncytial virus, while the [1,2-a] isomers have shown preferential utility as A₁ adenosine receptor antagonists [2]. Furthermore, the [1,5-a] fusion pattern provides a distinct synthetic handle for regioselective functionalization compared to alternative triazine scaffolds, directly impacting the feasibility of derivative synthesis in procurement workflows [3].

Target Scaffold
Isomeric Substitute May Differ
[1,5-a] regiochemistry defines electronic and H-bond topology
[1,2-a] or [1,2-b] fusion shifts selectivity and binding profiles
Reported antiviral activity for [1,5-a] derivatives
[1,2-a] isomers preferentially show adenosine A₁ receptor antagonism
Distinct synthetic handle for regioselective derivatization
Alternative triazine cores limit functionalization routes

Imidazo[1,5-a][1,3,5]triazin-4-amine: Quantitative Differentiation Evidence Against Key Comparators


Imidazo[1,5-a][1,3,5]triazin-4-amine Scaffold Derivatives Exhibit Superior Antiproliferative Activity Compared to Temozolomide in Breast Cancer Models

A derivative based on the imidazo[1,5-a][1,3,5]triazin-4-amine scaffold (specifically, 4-aminoimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxylic acid diethyl ether) demonstrated significantly enhanced cytotoxic activity against the MCF-7 breast cancer cell line compared to the clinically approved alkylating agent temozolomide [1]. The imidazotriazine derivative achieved a maximum cell survival inhibition of 4.35 and an IC₅₀ of 1.94 mmol/L, whereas temozolomide under identical conditions exhibited a maximum inhibition of only 2.44 and an IC₅₀ of 6.81 mmol/L [1].

Cytotoxicity comparison
Head-to-head
DerivativeIC₅₀ 1.94
TemozolomideIC₅₀ 6.81 mmol/L
Supports cytotoxicity endpoint review in MCF-7 model
In vitro breast cancer cell assay; ~3.5-fold lower IC₅₀ reported
Anticancer Breast Cancer Cytotoxicity

Imidazo[1,5-a][1,3,5]triazin-4-amine Derivatives Achieve Comparable Topoisomerase II Inhibition to Doxorubicin

Novel fused imidazotriazine derivatives structurally related to imidazo[1,5-a][1,3,5]triazin-4-amine have been shown to act as potent topoisomerase II inhibitors [1]. In direct enzymatic inhibition assays, compound 2f (an imidazotriazine derivative) achieved 87.86% inhibition of topoisomerase II, marginally exceeding the inhibition observed with the standard chemotherapeutic agent doxorubicin, which achieved 86.44% inhibition under identical assay conditions [1]. Another derivative, compound 2g, exhibited 81.37% inhibition, approaching the efficacy of doxorubicin [1].

Topoisomerase II inhibition
Head-to-head
Compound 2f87.86%
Doxorubicin86.44%
Comparable enzymatic activity context
In vitro topoisomerase II assay; marginally above comparator
Topoisomerase II Anticancer Head and Neck Cancer

Imidazo[1,2-a][1,3,5]triazin-4-amine Derivatives Exhibit Nanomolar A₁ Adenosine Receptor Affinity with High Subtype Selectivity

N-alkyl and N-acyl-(7-substituted-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)amines (ITAs), which are closely related isomeric derivatives of the imidazo[1,5-a][1,3,5]triazin-4-amine scaffold, have been characterized as potent and selective A₁ adenosine receptor (A₁AR) antagonists [1]. The lead compound 7j (1-[(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)amino]acetone) exhibited a Kᵢ of 12 nM at the A₁AR, with exceptional selectivity over the A₂AAR (Kᵢ > 10,000 nM) and A₃AR (Kᵢ > 10,000 nM) subtypes [1]. This represents a selectivity ratio exceeding 833-fold for the A₁AR over both A₂AAR and A₃AR [1].

A₁AR binding affinity
Reported
12 nM Kᵢ
Selectivity >833-fold over A₂AAR / A₃AR
Receptor subtype selectivity review
Radioligand displacement assays; ITA derivative series
Adenosine Receptor GPCR Neurology

Imidazo[1,5-a][1,3,5]triazin-4-amine Scaffold Enables Potent IL-17 Modulation for Autoimmune Indications

Recent patent literature (WO 2024/218030 A1) discloses a series of imidazotriazine derivatives, structurally derived from the imidazo[1,5-a][1,3,5]triazin-4-amine core, as potent modulators of interleukin-17 (IL-17) activity [1]. These compounds have been characterized by their pIC₅₀ values for IL-17 inhibition, demonstrating significant modulation of IL-17A-induced IL-6 release in human dermal fibroblast (HDF) cell line assays [1]. While specific numerical pIC₅₀ values for individual compounds are disclosed in the patent tables, the class demonstrates consistent IL-17 modulatory activity that positions it as a distinct alternative to biologic therapies targeting the IL-17 pathway [1].

IL-17 modulation (patent)
Class-level
pIC₅₀ values reported in WO 2024/218030
Patent-based modulator class inference
HDF cell IL-6 release assay; independent validation advised
Immunology Autoimmune Inflammation

Imidazo[1,5-a][1,3,5]triazin-4-amine: Evidence-Backed Research and Industrial Application Scenarios


Breast Cancer Drug Discovery: Potent Cytotoxic Scaffold with Improved Activity Over Temozolomide

Research programs focused on developing novel chemotherapeutics for breast cancer, particularly those seeking alternatives to temozolomide with improved potency, should prioritize imidazo[1,5-a][1,3,5]triazin-4-amine derivatives. Evidence demonstrates that an imidazotriazine derivative achieved an IC₅₀ of 1.94 mmol/L in MCF-7 breast cancer cells, representing a 3.5-fold improvement in potency over temozolomide (IC₅₀ = 6.81 mmol/L) under identical assay conditions [1]. This quantitative advantage supports the selection of this scaffold for hit-to-lead optimization in breast cancer programs where temozolomide serves as a benchmark comparator.

Topoisomerase II-Targeted Anticancer Development: Doxorubicin-Competitive Efficacy with Potential for Reduced Cardiotoxicity

Medicinal chemistry teams developing non-anthracycline topoisomerase II inhibitors should consider imidazo[1,5-a][1,3,5]triazin-4-amine derivatives as a promising starting point. A fused imidazotriazine derivative (compound 2f) demonstrated 87.86% inhibition of topoisomerase II, marginally surpassing doxorubicin (86.44%) in direct enzymatic assays [1]. This comparable efficacy, combined with the structural divergence from anthracycline scaffolds, suggests a potential pathway to maintain antitumor activity while mitigating the well-documented cardiotoxicity associated with doxorubicin and its analogs.

Selective A₁ Adenosine Receptor Antagonist Development: High-Affinity GPCR Ligand with Exceptional Subtype Selectivity

Programs targeting the A₁ adenosine receptor for neurological, cardiovascular, or renal indications should evaluate imidazotriazine-based scaffolds. The ITA series of compounds, derived from the imidazotriazine core, have demonstrated Kᵢ values as low as 12 nM at the A₁AR, with selectivity ratios exceeding 833-fold over the closely related A₂AAR and A₃AR subtypes [1]. This level of selectivity is critical for minimizing off-target pharmacology and is quantitatively superior to many less selective adenosine receptor ligands, providing a compelling procurement rationale for researchers seeking clean tool compounds or lead candidates.

Small-Molecule IL-17 Modulation: Oral Alternative to Biologic Therapies for Autoimmune Disease Research

Immunology and autoimmune disease research programs seeking small-molecule alternatives to injectable biologic IL-17 inhibitors (e.g., secukinumab, ixekizumab) should investigate imidazotriazine derivatives. Recent patent disclosures (WO 2024/218030 A1) have established the imidazotriazine scaffold as a viable platform for potent IL-17 modulation, as demonstrated by pIC₅₀ values in HDF cell-based assays [1]. The small-molecule nature of these compounds offers potential advantages in oral bioavailability, manufacturing scalability, and patient adherence compared to monoclonal antibody therapies, making this scaffold strategically valuable for next-generation autoimmune drug development.

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
Cytotoxicity endpoint review
Model-response interpretation
Topoisomerase II-targeted research
Enzymatic inhibition context
Comparator assay-response context
A₁ adenosine receptor GPCR studies
Receptor subtype selectivity review
Radioligand binding endpoint context
IL-17 pathway modulation research
Small-molecule modulator screening
Cell-based assay endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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